molecular formula C10H12O2 B105336 3,4-Dimethylphenylacetic acid CAS No. 17283-16-8

3,4-Dimethylphenylacetic acid

Cat. No.: B105336
CAS No.: 17283-16-8
M. Wt: 164.2 g/mol
InChI Key: OTTPBKINJOYJGW-UHFFFAOYSA-N
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Description

3,4-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenylacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (also known as m-xylene) with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4(CH3)2+ClCH2COOHAlCl3C6H3(CH3)2CH2COOH\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{CH}_2\text{COOH} C6​H4​(CH3​)2​+ClCH2​COOHAlCl3​​C6​H3​(CH3​)2​CH2​COOH

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 3,4-dimethylbenzoic acid.

    Reduction: Formation of 2-(3,4-dimethylphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of 2-(3,4-dimethylphenyl)acetic acid.

Scientific Research Applications

3,4-Dimethylphenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized as a fine chemical intermediate in the production of various industrial products.

Comparison with Similar Compounds

  • 2-(2,4-Dimethylphenyl)acetic acid
  • 2-(3,5-Dimethylphenyl)acetic acid
  • 2-(2,3-Dimethylphenyl)acetic acid

Comparison: 3,4-Dimethylphenylacetic acid is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural variation can influence its reactivity and the types of reactions it undergoes. For instance, the electronic effects of the methyl groups can affect the compound’s acidity and its behavior in electrophilic substitution reactions. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, which can be important in its practical applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTPBKINJOYJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304433
Record name 2-(3,4-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17283-16-8
Record name 17283-16-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dimethylphenyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure analysis in understanding the properties of 2-(3,4-Dimethylphenyl)acetic acid derivatives?

A1: While the article itself doesn't delve into the specific properties of 2-(3,4-Dimethylphenyl)acetic acid or its derivatives, determining the crystal structure of its dimethylamine salt provides valuable insights into the molecule's three-dimensional arrangement. [] This information is crucial for understanding:

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